
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenylethylidene group, which is further linked to a hydrazine carboxamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. One common method includes the reaction of 2-bromoacetophenone with hydrazine hydrate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation reactions: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted hydrazine derivative, while oxidation can produce a corresponding oxime or nitroso compound .
Applications De Recherche Scientifique
2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide has several scientific research applications, including:
Medicinal chemistry: The compound is studied for its potential pharmacological activities, such as antileishmanial and antimalarial properties.
Organic synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Biological research: The compound is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenylethylidene)-1-hydrazinecarboxamide: A similar compound with a phenylethylidene group but without the bromine atom.
Phenylethylidenehydrazine: Another related compound that lacks the carboxamide group.
Uniqueness
The presence of the bromine atom in 2-(2-Bromo-1-phenylethylidene)hydrazine-1-carboxamide imparts unique reactivity and biological activity compared to its analogs. This halogen substitution can enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .
Propriétés
Numéro CAS |
34600-69-6 |
|---|---|
Formule moléculaire |
C9H10BrN3O |
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
[(2-bromo-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C9H10BrN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14) |
Clé InChI |
WAYHXIWJDDDBPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


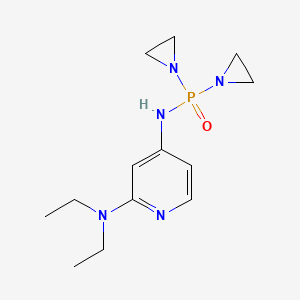
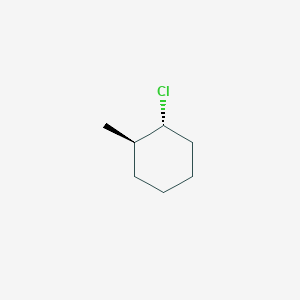
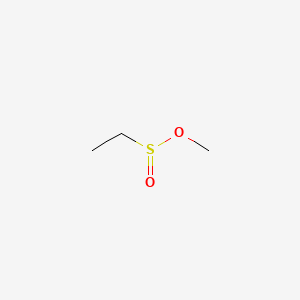
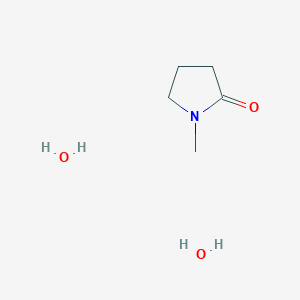
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
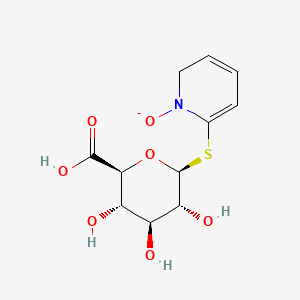
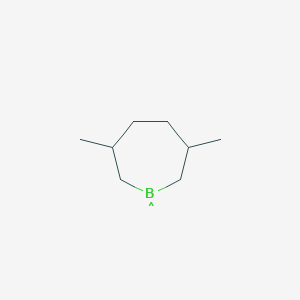
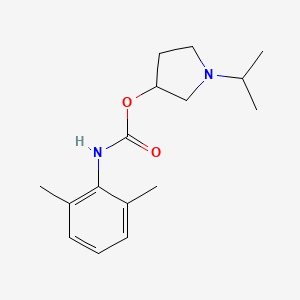
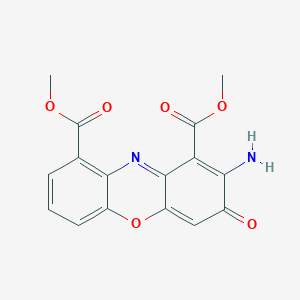


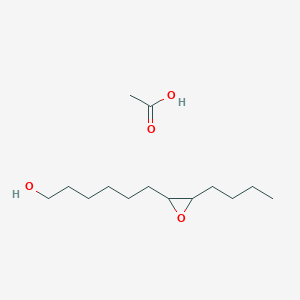
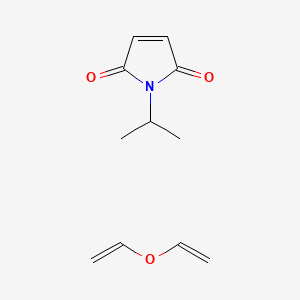
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
